![molecular formula C16H16N2O3S B4728036 N-(1,3-BENZODIOXOL-5-YLMETHYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B4728036.png)
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA
Overview
Description
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the presence of a benzodioxole moiety and a methylsulfanyl group, contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 3-(methylsulfanyl)aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as specific temperature and pH, to ensure the formation of the desired product. The intermediate product is then treated with an isocyanate derivative to form the final urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to modify the urea moiety or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the urea nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group may yield sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, or anti-inflammatory properties.
Biological Studies: Researchers may study the compound’s interactions with biological macromolecules, such as proteins or nucleic acids, to understand its mechanism of action.
Agriculture: The compound could be explored as a pesticide or herbicide due to its potential bioactivity against pests or weeds.
Materials Science: The unique structural features of the compound may make it suitable for use in the development of novel materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting a particular biochemical pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-PHENYLUREA: Lacks the methylsulfanyl group, which may result in different chemical and biological properties.
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-[3-(METHOXY)PHENYL]UREA: Contains a methoxy group instead of a methylsulfanyl group, potentially altering its reactivity and bioactivity.
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-[3-(HYDROXY)PHENYL]UREA: Features a hydroxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
The presence of both the benzodioxole moiety and the methylsulfanyl group in N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA makes it unique compared to other similar compounds. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylsulfanylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-22-13-4-2-3-12(8-13)18-16(19)17-9-11-5-6-14-15(7-11)21-10-20-14/h2-8H,9-10H2,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCGAKSNYLKYAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NCC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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